

physical and chemical properties of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine

Cat. No.: B131147

[Get Quote](#)

An In-depth Technical Guide to 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of **2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine**. Also known as N-(2-Pyridyl)bis(trifluoromethanesulfonimide), this compound is a highly valuable reagent in modern organic synthesis, primarily utilized for the efficient conversion of ketones and aldehydes to their corresponding vinyl or aryl triflates. This guide consolidates available data on its physicochemical properties, provides detailed experimental protocols for its synthesis and application, and discusses its stability and reactivity. The information is intended to support researchers and professionals in the fields of chemical synthesis and drug development in the effective and safe handling and application of this versatile reagent.

Chemical and Physical Properties

2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine is a white to off-white crystalline solid at room temperature. It is characterized by the presence of two highly electron-withdrawing

trifluoromethylsulfonyl groups attached to an amino nitrogen, which in turn is connected to a pyridine ring. This unique electronic structure confers its powerful triflating capabilities.

Physicochemical Data

A summary of the key physical and chemical properties of **2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine** is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₄ F ₆ N ₂ O ₄ S ₂	[1]
Molecular Weight	358.24 g/mol	[1]
Appearance	White to off-white crystalline solid	[2]
Melting Point	40-42 °C	[1][3]
Boiling Point	80-90 °C at 0.25 mmHg	[1][3]
CAS Number	145100-50-1	[1]
pKa (Predicted)	-5.98 ± 0.10	[3]
Water Solubility	Hydrolyzes in water	[3]

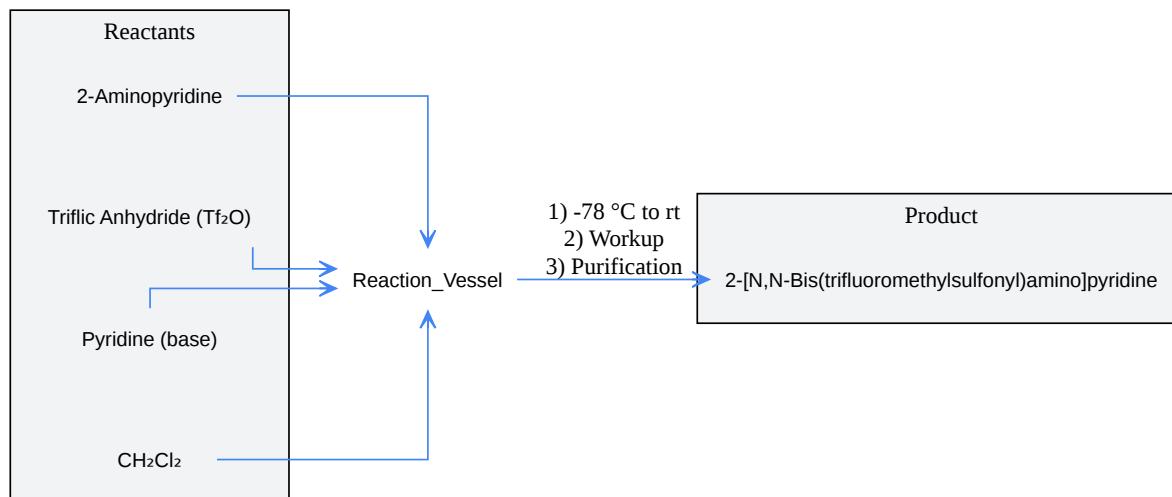
Solubility

While comprehensive quantitative solubility data is not readily available in the literature, **2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine** is known to be soluble in a range of polar organic solvents. It is commonly used in dichloromethane for synthesis.[4] Its solubility in other common laboratory solvents such as tetrahydrofuran (THF), acetonitrile, and ethyl acetate is generally good, facilitating its use in a variety of reaction conditions.

Spectral Data

The structural identity of **2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine** can be confirmed by various spectroscopic techniques. A summary of the available data is provided in Table 2.

Technique	Data	Reference(s)
¹ H NMR (300 MHz, CDCl ₃)	δ (ppm): 8.63 (dd, 1H, J = 4.4, 1.46 Hz), 7.91-7.97 (dt, 1H, J = 8.06, 2.2 Hz), 7.46-7.55 (m, 2H)	[4]
¹³ C NMR (75 MHz, CDCl ₃)	δ (ppm): 150.31, 145.98, 139.71, 126.79, 125.69, 125.50, 121.39, 117.10 (CF ₃ , quartet, J ≈ 320 Hz), 112.80	[4]
IR (Nujol)	ν (cm ⁻¹): 1590, 1570, 1460, 1220, 1215, 1120, 1040, 990, 940, 910, 880, 735, 710	[4]


Note: A ¹⁹F NMR spectrum would be highly informative for this compound but was not found in the surveyed literature. The trifluoromethyl groups would be expected to show a singlet in the typical range for CF₃SO₂⁻ groups.

Experimental Protocols

Synthesis of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine

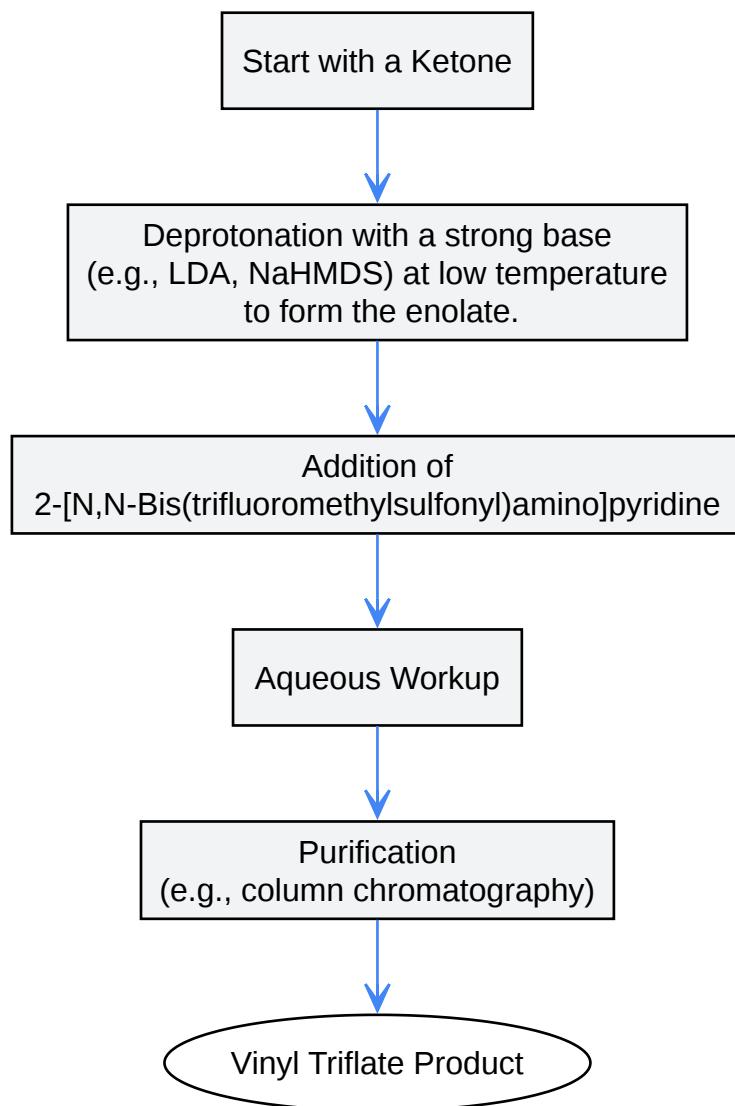
The following protocol is adapted from a procedure published in *Organic Syntheses*, a highly reliable source for experimental procedures.[4]

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine**.

Materials:


- 2-Aminopyridine (0.211 mol)
- Pyridine (0.443 mol)
- Trifluoromethanesulfonic anhydride (Tf_2O) (0.443 mol)
- Dichloromethane (CH_2Cl_2), anhydrous (approx. 950 mL)
- 10% aqueous Sodium Hydroxide (NaOH)
- Brine
- Magnesium Sulfate (MgSO_4)

Procedure:

- To a 2-L, two-necked, round-bottomed flask equipped with a mechanical stirrer and a rubber septum, add 2-aminopyridine and pyridine in 800 mL of dichloromethane under an argon atmosphere.
- Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
- Prepare a solution of triflic anhydride in 150 mL of dichloromethane and add it dropwise to the cooled reaction mixture via a cannula over 3.5 hours with vigorous stirring.
- After the addition is complete, stir the solution for an additional 2 hours at -78 °C.
- Remove the cooling bath and allow the reaction to warm to room temperature while stirring overnight (approximately 19 hours).
- Quench the reaction by the slow addition of 50 mL of cold water.
- Separate the organic layer. Extract the aqueous layer with dichloromethane (4 x 50 mL).
- Combine the organic extracts and wash with cold 10% aqueous sodium hydroxide (1 x 150 mL), cold water (1 x 100 mL), and brine (1 x 100 mL).
- Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by Kugelrohr distillation (bp 85–100 °C/0.25 mm) to obtain the pure N-(2-pyridyl)triflimide as a white solid.

General Protocol for the Synthesis of Vinyl Triflates

This reagent is widely used to convert ketone enolates into vinyl triflates, which are versatile intermediates in cross-coupling reactions.

[Click to download full resolution via product page](#)

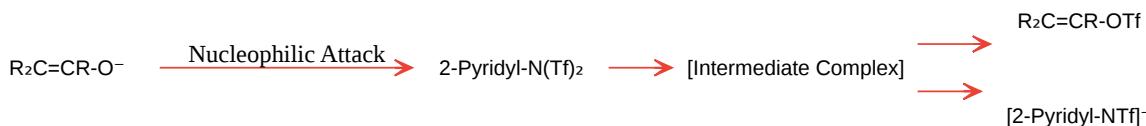
Caption: Experimental workflow for vinyl triflate synthesis.

Materials:

- Ketone substrate
- Anhydrous aprotic solvent (e.g., THF, diethyl ether)
- Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS))

- **2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine**
- Quenching solution (e.g., saturated aqueous NH₄Cl)

Procedure:


- Dissolve the ketone substrate in an anhydrous aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to a low temperature (typically -78 °C).
- Slowly add a solution of the strong base to generate the corresponding enolate. Stir for an appropriate amount of time to ensure complete enolate formation.
- Add a solution of **2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine** in the same anhydrous solvent to the enolate solution at -78 °C.
- Allow the reaction to stir at low temperature and then gradually warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
- Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired vinyl triflate.

Reactivity and Stability

Reactivity

The primary reactivity of **2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine** is as an electrophilic triflating agent. The two trifluoromethylsulfonyl groups render the nitrogen atom highly electron-deficient, making the triflyl groups susceptible to nucleophilic attack. It is particularly effective for the triflation of soft nucleophiles like enolates.

The general mechanism for the triflation of a ketone enolate is depicted below:

[Click to download full resolution via product page](#)

Caption: Mechanism of vinyl triflate formation.

This reagent is generally preferred over triflic anhydride in some applications due to its solid nature, which makes it easier to handle, and its milder reactivity, which can lead to higher yields and fewer side products.

Stability

2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine is a moisture-sensitive compound and is reported to hydrolyze in water.^[3] Therefore, it should be stored in a cool, dry place under an inert atmosphere. The workup procedure for its synthesis involves washing with a cold aqueous base, suggesting some stability under these conditions, but prolonged exposure to aqueous or strongly basic/acidic conditions should be avoided.

Biological Activity

There is currently no specific information available in the public domain regarding the biological activity or any involvement in signaling pathways of **2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine**. For professionals in drug development, it is important to note that while this compound is a valuable synthetic tool, its own pharmacological profile has not been established. Any new compounds synthesized using this reagent should undergo rigorous purification to remove any residual triflating agent before biological evaluation.

Safety Information

2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine is classified as an irritant.^[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine is a powerful and versatile triflating agent with significant applications in organic synthesis. Its ability to efficiently generate vinyl and aryl triflates from ketones and phenols makes it an indispensable tool for the construction of complex molecules, including those of pharmaceutical interest. This guide has summarized its key physical and chemical properties, provided detailed and reliable experimental protocols, and discussed its reactivity and stability. While some specific data points remain to be elucidated, the information presented here should serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(2-Pyridyl)bis(trifluoromethanesulfonimide) 96 145100-50-1 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [physical and chemical properties of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131147#physical-and-chemical-properties-of-2-n-n-bis-trifluoromethylsulfonyl-amino-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com